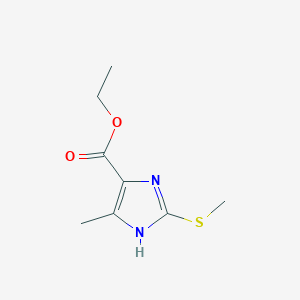

ethyl 5-methyl-2-methylsulfanyl-1H-imidazole-4-carboxylate

Description

Ethyl 5-methyl-2-methylsulfanyl-1H-imidazole-4-carboxylate is a substituted imidazole derivative characterized by a methyl group at the 5-position, a methylsulfanyl (SMe) group at the 2-position, and an ethyl ester at the 4-position. This compound belongs to a class of heterocyclic molecules with applications in medicinal chemistry and agrochemical research due to the tunability of their substituents, which influence physicochemical and biological properties.

Molecular Formula: C₈H₁₂N₂O₂S

Molecular Weight: 200.26 g/mol (calculated based on atomic masses).

Key Features:

- The methylsulfanyl group at the 2-position contributes to lipophilicity and electron-donating effects.

Properties

Molecular Formula |

C8H12N2O2S |

|---|---|

Molecular Weight |

200.26 g/mol |

IUPAC Name |

ethyl 5-methyl-2-methylsulfanyl-1H-imidazole-4-carboxylate |

InChI |

InChI=1S/C8H12N2O2S/c1-4-12-7(11)6-5(2)9-8(10-6)13-3/h4H2,1-3H3,(H,9,10) |

InChI Key |

HCAITBUTGSNDMJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC(=N1)SC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-methyl-2-methylsulfanyl-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable sulfur-containing reagent, followed by cyclization to form the imidazole ring . The reaction conditions often include the use of a nickel catalyst and mild temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-2-methylsulfanyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The compound can be reduced to modify the imidazole ring or the ester group.

Substitution: The methylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Ethyl 5-methyl-2-methylsulfanyl-1H-imidazole-4-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s imidazole ring is a key structural motif in many biologically active molecules, making it useful in drug discovery and development.

Industry: The compound can be used in the production of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of ethyl 5-methyl-2-methylsulfanyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. The sulfur atom may also participate in redox reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Electron-Donating vs. Electron-Withdrawing Groups: The methylsulfanyl (SMe) group in the target compound is moderately electron-donating, which may stabilize resonance structures of the imidazole ring. In contrast, the trifluoromethoxy (CF₃O) group in CAS 1197579-69-3 is strongly electron-withdrawing, altering the ring's electronic density and reactivity . The amino group in HR422529 increases hydrogen-bonding capacity, improving aqueous solubility compared to the methylsulfanyl analog .

Lipophilicity :

Crystallographic and Hydrogen-Bonding Analysis

- Structural Characterization: Tools like SHELX and WinGX () are critical for resolving crystal structures. The SMe group may participate in weak hydrogen bonds (C–H···S) or sulfur-mediated interactions, distinct from the stronger N–H···O bonds in amino-substituted analogs .

- Crystal Packing : The planar imidazole ring facilitates π-stacking, but bulky substituents (e.g., CF₃O-Ph) disrupt packing efficiency, reducing melting points compared to smaller analogs .

Biological Activity

Ethyl 5-methyl-2-methylsulfanyl-1H-imidazole-4-carboxylate is a sulfur-containing heterocyclic compound notable for its imidazole ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Molecular Formula

The molecular formula of this compound is C₉H₁₁N₃O₂S. The compound features:

- An imidazole ring

- A methylsulfanyl group at the second position

- A carboxylate group at the fourth position

Synthesis

The synthesis of this compound typically involves established protocols for synthesizing similar imidazole derivatives. The methods often include the use of appropriate reagents and conditions to achieve the desired substitution patterns on the imidazole ring.

Anti-inflammatory Activity

Research indicates that compounds related to this compound exhibit significant anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which are critical mediators of inflammation.

Table 1: Inhibition of COX Enzymes

In a comparative study, this compound showed promising results in reducing inflammation markers in carrageenan-induced paw edema models.

Antitumor Activity

The compound has also been evaluated for its antitumor potential. Studies have indicated that similar imidazole derivatives possess cytotoxic effects against various cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound Name | Cell Line | IC₅₀ (μg/mL) | Reference |

|---|---|---|---|

| This compound | U251 (glioblastoma) | TBD | |

| Doxorubicin | U251 (glioblastoma) | <10 |

The structure–activity relationship (SAR) studies suggest that the presence of specific substituents on the imidazole ring enhances cytotoxicity, particularly when electron-donating groups are present.

Antimicrobial Activity

This compound has also shown antimicrobial properties against various pathogens. The mechanism of action is believed to involve interference with microbial metabolic pathways.

Table 3: Antimicrobial Efficacy

Case Study 1: Anti-inflammatory Effects

In a controlled study involving rats with induced inflammation, treatment with this compound resulted in a significant reduction in paw swelling compared to untreated controls. The compound's efficacy was comparable to that of standard anti-inflammatory drugs such as indomethacin.

Case Study 2: Cytotoxicity in Cancer Research

A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that the compound had a dose-dependent effect on cell viability, with IC₅₀ values suggesting substantial potential for further development as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing substituted imidazole derivatives like ethyl 5-methyl-2-methylsulfanyl-1H-imidazole-4-carboxylate?

- Methodology : Substituted imidazoles are typically synthesized via cyclocondensation reactions. For example, 2,4,5-tri-substituted imidazoles can be prepared using benzaldehyde derivatives, ammonium acetate, and nitroalkanes in glacial acetic acid under reflux . For sulfur-containing substituents (e.g., methylsulfanyl groups), thiols or disulfides are introduced during cyclization. Optimization of solvent (e.g., ethanol, DMF) and catalyst (e.g., iodine or Lewis acids) is critical for yield and regioselectivity .

Q. How can researchers validate the structural purity of this compound using spectroscopic techniques?

- Methodology :

- NMR : Analyze and NMR spectra to confirm substituent positions. For example, the methylsulfanyl group at position 2 will show a singlet near δ 2.5 ppm in NMR, while the ethyl ester carbonyl appears at ~170 ppm in NMR .

- IR : The carbonyl stretch (C=O) of the ester group should appear at ~1720 cm, and the C-S bond in methylsulfanyl near 650 cm .

- Mass Spectrometry : Confirm molecular weight via ESI-MS or HRMS, ensuring alignment with theoretical values (e.g., CHNOS has a molecular weight of 212.07 g/mol) .

Q. What solubility and stability considerations are critical for handling this compound in aqueous vs. organic media?

- Methodology :

- Solubility : Test in polar aprotic solvents (DMF, DMSO) for reactions requiring high solubility. For aqueous compatibility, use co-solvents like ethanol-water mixtures (up to 50% v/v).

- Stability : Monitor degradation under light, heat, or acidic/basic conditions via HPLC. Store at -20°C in inert atmospheres to prevent oxidation of the methylsulfanyl group .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) guide the design of reactions involving this compound to improve regioselectivity?

- Methodology :

- Use density functional theory (DFT) to model transition states and predict regioselectivity in substitution reactions. For example, calculate activation energies for methylsulfanyl vs. methyl group reactivity at positions 2 and 5 .

- Pair computational predictions with experimental validation via kinetic studies (e.g., monitoring reaction progress using NMR) .

Q. What strategies resolve contradictory spectral data (e.g., unexpected NMR splitting patterns) for structurally similar imidazole derivatives?

- Methodology :

- Cross-Validation : Compare experimental data with NIST Chemistry WebBook entries or published spectra of analogous compounds (e.g., ethyl 4-nitro-1H-imidazole-5-carboxylate) .

- Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign ambiguous proton-carbon correlations. For example, distinguish between overlapping methyl and methylsulfanyl signals .

Q. How can reaction engineering principles optimize the scalability of imidazole carboxylate synthesis while minimizing byproducts?

- Methodology :

- Process Design : Apply membrane separation technologies (e.g., nanofiltration) to isolate the product from unreacted starting materials or byproducts .

- Continuous Flow Systems : Test flow reactors to enhance heat/mass transfer, reducing side reactions (e.g., ester hydrolysis) compared to batch methods .

Q. What are the challenges in functionalizing the imidazole ring at position 1 without disrupting the methylsulfanyl group at position 2?

- Methodology :

- Protecting Groups : Temporarily protect the methylsulfanyl group with tert-butyl disulfide before introducing substituents at position 1. Deprotect using reducing agents (e.g., TCEP) post-functionalization .

- Electrophilic Substitution : Use mild iodination or bromination conditions (e.g., NIS in DCM at 0°C) to avoid sulfur oxidation .

Data Analysis and Experimental Design

Q. How should researchers design experiments to compare the reactivity of this compound with its sulfur-free analogs?

- Methodology :

- Kinetic Studies : Conduct competitive reactions between the methylsulfanyl derivative and its methyl counterpart under identical conditions (e.g., nucleophilic substitution with NaN). Monitor reaction rates via LC-MS .

- Thermodynamic Analysis : Calculate ΔG values for key intermediates using calorimetry or computational tools to explain reactivity differences .

Q. What statistical approaches are recommended for analyzing variability in synthetic yields across multiple batches?

- Methodology :

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent ratio, catalyst loading) and identify critical factors via ANOVA .

- Multivariate Regression : Corulate yield data with reaction parameters (e.g., pH, stirring speed) to build predictive models for optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.